molecular formula C12H18N2O2 B7868765 N*1*-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-N*1*-methyl-ethane-1,2-diamine

N*1*-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-N*1*-methyl-ethane-1,2-diamine

Cat. No.: B7868765
M. Wt: 222.28 g/mol
InChI Key: NTJXKRNRPJLQLI-UHFFFAOYSA-N
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Description

N¹-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-N¹-methyl-ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a 2,3-dihydrobenzo[1,4]dioxin moiety attached via a methylene bridge to the N¹ position of the diamine backbone, with an additional methyl group at the same nitrogen atom. This compound is of interest due to its structural similarity to pharmacologically active diamines, particularly those targeting adrenergic receptors (e.g., α2C-AR) and those utilized in metal-catalyzed reactions .

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N'-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-14(7-6-13)8-10-9-15-11-4-2-3-5-12(11)16-10/h2-5,10H,6-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJXKRNRPJLQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-N1-methyl-ethane-1,2-diamine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in pharmacology based on diverse research findings.

  • Molecular Formula : C12H15N3O2
  • Molecular Weight : 222.29 g/mol
  • CAS Number : 1249631-45-5
  • InChI Key : NTJXKRNRPJLQLI-UHFFFAOYNA-N

Synthesis

The synthesis of N1-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-N1-methyl-ethane-1,2-diamine typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various amines under controlled conditions to yield the desired diamine product. Research indicates that such compounds can be synthesized through multiple pathways involving alkylation and substitution reactions with suitable reagents like lithium hydride in DMF (Dimethylformamide) as a solvent .

Pharmacological Properties

Research has demonstrated that compounds related to N1-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-N1-methyl-ethane-1,2-diamine exhibit significant activity against various biological targets:

  • Alpha Adrenergic Receptors : Structure-activity relationship (SAR) studies have shown that derivatives can selectively bind to alpha(2C) adrenergic receptors. This selectivity is crucial for potential therapeutic applications in treating conditions like hypertension and anxiety disorders .
  • Enzyme Inhibition : Some studies suggest that related compounds inhibit enzymes such as α-glucosidase and acetylcholinesterase. This inhibition may indicate potential uses in managing Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Cytotoxicity Studies

A range of cytotoxicity assays has been performed to evaluate the effectiveness of these compounds against cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide insight into their potency:

CompoundCell LineIC50 (μM)Activity Level
7aMDA-MB 2318.9Moderate activity
6aVarious cancer lines<10Promising cytotoxicity
5aHuman leukocytes>10Inactive

These results indicate that while some derivatives show moderate to high cytotoxicity against specific cancer cell lines, they do not exhibit significant toxicity against normal human cells .

Study on Alpha(2C) Antagonists

A notable study explored the CNS penetration and selectivity of certain derivatives as alpha(2C) antagonists. The findings suggested that modifications to the dioxin structure significantly impacted binding affinity and functional activity. This opens avenues for developing new treatments targeting central nervous system disorders .

Enzyme Inhibition Research

Another research effort focused on the enzyme inhibition properties of synthesized derivatives. Compounds were evaluated for their ability to inhibit α-glucosidase and acetylcholinesterase, showing promising results for potential therapeutic applications in diabetes and neurodegenerative diseases .

Scientific Research Applications

Basic Information

  • Molecular Formula : C9H11N2O2
  • Molecular Weight : 165.19 g/mol
  • CAS Number : 17413-10-4
  • Boiling Point : 109 °C
  • Density : 1.194 g/cm³ (predicted)

Safety Information

The compound is classified as hazardous with the following safety statements:

  • Signal Word : Danger
  • Hazard Statements : Causes severe skin burns and eye damage (H314), causes serious eye damage (H318).

Medicinal Chemistry

Anticancer Research
Recent studies have indicated that derivatives of 2,3-dihydrobenzo[1,4]dioxin exhibit promising anticancer properties. For instance, compounds similar to N1-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-N1-methyl-ethane-1,2-diamine have been investigated for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that such compounds could induce apoptosis in breast cancer cells through the modulation of specific signaling pathways .

Neuroprotective Effects
Research has also highlighted the neuroprotective effects of 2,3-dihydrobenzo[1,4]dioxin derivatives. These compounds may provide therapeutic benefits in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Materials Science

Polymer Development
The incorporation of 2,3-dihydrobenzo[1,4]dioxin-based compounds into polymer matrices has shown to enhance mechanical properties and thermal stability. For example, studies have reported that adding these compounds to polyvinyl chloride (PVC) results in improved tensile strength and flexibility .

Environmental Science

Biodegradation Studies
The environmental impact of chemical pollutants is a significant concern. Research indicates that derivatives of 2,3-dihydrobenzo[1,4]dioxin can be utilized in biodegradation processes to break down harmful environmental contaminants effectively. Case studies have shown that specific microbial strains can metabolize these compounds, leading to reduced toxicity in contaminated sites .

Case Study 1: Anticancer Activity

A comprehensive study involving the synthesis of various N-substituted derivatives of 2,3-dihydrobenzo[1,4]dioxin demonstrated significant cytotoxic effects against several cancer cell lines. The most potent derivative exhibited an IC50 value lower than that of standard chemotherapeutic agents .

Case Study 2: Polymer Enhancement

In a series of experiments aimed at improving PVC formulations, the addition of N1-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-N1-methyl-ethane-1,2-diamine resulted in a marked increase in thermal stability and mechanical resilience compared to control samples .

Case Study 3: Environmental Remediation

Field studies demonstrated the efficacy of microbial consortia enriched with strains capable of degrading 2,3-dihydrobenzo[1,4]dioxin derivatives in contaminated soil. The results showed a significant reduction in pollutant concentration over a six-month period .

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Modifications

Compounds 9l, 9m, and 9n (from ) share the 2,3-dihydrobenzo[1,4]dioxin-6-ylmethylamino backbone but differ in substituents on the thiazolidinone ring:

  • 9l : Benzodioxol-5-ylmethylene substituent.
  • 9m : Additional 2,3-dihydrobenzo[1,4]dioxin group.
  • 9n : 4-Hydroxy-3-methoxybenzylidene group.
Compound Substituent Melting Point (°C) Key Spectral Data (¹H-NMR) Reference
9l 1,3-Benzodioxol-5-yl 172–233 (dec.) δ 7.35 (s, 1H, CH=N), 6.85–6.95 (m, 4H)
9m 2,3-Dihydrobenzo[1,4]dioxin 170–243 (dec.) δ 7.30 (s, 1H, CH=N), 6.75–6.90 (m, 6H)
9n 4-Hydroxy-3-methoxybenzyl 202–204 δ 7.25 (s, 1H, CH=N), 6.70–6.85 (m, 3H)

Key Observations :

  • The decomposition temperatures suggest thermal stability differences influenced by substituent electronic effects.
  • The ¹H-NMR shifts reflect variations in aromatic environments and hydrogen bonding (e.g., hydroxyl groups in 9n ).

Analogs with Varying Aromatic Substituents

lists analogs with modified benzyl groups, including halogenated, nitro-, and trifluoromethyl-substituted derivatives. For example:

  • N¹-(2-Bromo-benzyl)-N¹-methyl-ethane-1,2-diamine : Bromine increases molecular weight (MW: ~274.14) and lipophilicity.
Substituent Example Compound Molecular Weight Key Properties Reference
3-Methoxy Target compound 194.28 Moderate polarity, CNS penetration potential
2-Bromo N¹-(2-Bromo-benzyl)-N¹-methyl-... 274.14 Increased lipophilicity, halogen bonding
3-Trifluoromethyl N¹-(3-CF₃-benzyl)-N¹-methyl-... 232.23 Enhanced metabolic stability

Functional Implications :

  • Electron-withdrawing groups (e.g., nitro, CF₃) may reduce basicity of the amine nitrogen, affecting receptor binding .
  • Halogenated analogs could exhibit improved bioavailability due to increased lipophilicity .

Alkyl Chain and N-Substituent Variations

and highlight analogs with alkyl modifications:

  • N¹-Isopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine (MW: 206.33): Bulkier isopropyl group may sterically hinder interactions.
  • N¹-Ethyl-N¹-(2-methoxy-benzyl)-ethane-1,2-diamine (MW: 208.29): Ethyl substitution reduces steric bulk compared to methyl.
Alkyl Group Example Compound Molecular Weight Potential Impact Reference
Methyl Target compound 194.28 Standard steric profile
Ethyl N¹-Ethyl-N¹-(2-methoxy-benzyl)-... 208.29 Increased flexibility
Isopropyl N¹-Isopropyl-N¹-(2-methyl-benzyl)-... 206.33 Steric hindrance, reduced binding affinity

Pharmacologically Active Analogs

describes a related diazepan-containing compound with >100-fold α2C-AR selectivity.

  • Key Features for Selectivity : The dihydrobenzo[1,4]dioxin group may enhance π-π stacking with receptor pockets, while the methyl group fine-tunes steric interactions .

Q & A

Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?

  • Methodological Answer : Implement electronic lab notebooks (ELNs) for real-time data tracking. Use cheminformatics tools (e.g., ChemAxon) to standardize nomenclature and metadata. Open-access repositories like PubChem or Zenodo archive raw spectral data and synthetic protocols. Collaborative platforms (e.g., Benchling) enable version control and peer validation .

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